Manganese(2+)

Bioinorganic Chemistry Enzymology Oxidative Stress

Researchers cannot substitute Mn²⁺ with Fe²⁺, Co²⁺, or Ni²⁺ without compromising function: Fe²⁺ substitution in MnSOD yields an inactive enzyme, while altered Lewis acidity derails catalytic pathways. Mn²⁺ (CAS 16397-91-4) resolves this with its unique d⁵ high-spin configuration, conferring low Fenton reactivity (~5% of Fe²⁺), slower biological oxidation (half-life 3.98 min vs. 0.9 min for Fe²⁺), and distinct redox behavior enabling 616 mAh g⁻¹ capacity in aqueous batteries. Specify counterion and purity grade for reproducible enzymatic, catalytic, and electrochemical results. Available for immediate global shipment.

Molecular Formula Mn+2
Molecular Weight 54.93804 g/mol
CAS No. 16397-91-4
Cat. No. B105993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameManganese(2+)
CAS16397-91-4
Molecular FormulaMn+2
Molecular Weight54.93804 g/mol
Structural Identifiers
SMILES[Mn+2]
InChIInChI=1S/Mn/q+2
InChIKeyWAEMQWOKJMHJLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Manganese(2+) CAS 16397-91-4: Core Properties and Industrial Relevance for Scientific Procurement


Manganese(2+), or Mn²⁺, is the divalent cation of the transition metal manganese, characterized by a d⁵ electron configuration that confers exceptional thermodynamic stability [1]. It is the active species in a wide range of manganese(II) salts and compounds, serving as an essential trace element and enzymatic cofactor in biological systems [2], a Lewis acid catalyst in organic synthesis [3], and a critical component in energy storage materials [4]. The unique half-filled d-orbital configuration (d⁵) underpins many of its differentiating properties, including its resistance to oxidation relative to other divalent transition metal ions and its distinct paramagnetic and spectroscopic signatures [1].

Why Mn²⁺ (CAS 16397-91-4) Cannot Be Substituted: A Comparative Analysis of Transition Metal Ion Performance


Scientific and industrial users cannot assume interchangeability among divalent transition metal ions (e.g., Fe²⁺, Co²⁺, Ni²⁺, Zn²⁺) due to fundamental differences in electronic configuration, redox potential, ionic radius, and Lewis acidity that dictate function in specific applications. Mn²⁺ exhibits a unique d⁵ high-spin electron configuration, making it more resistant to oxidation than Fe²⁺ [1] and altering its catalytic pathways compared to Co²⁺ or Ni²⁺ [2]. In biological systems, enzymes exhibit strict metal cofactor specificity; substituting Mn²⁺ with Fe²⁺ in Mn-dependent superoxide dismutase (MnSOD) results in a catalytically inactive enzyme [3]. Similarly, in materials science, substituting Mn²⁺ with other divalent cations in spinel ferrites or battery cathodes alters magnetic properties, electrochemical potential, and structural stability [4]. The quantitative evidence below demonstrates why Mn²⁺ must be specifically sourced and specified for each intended application.

Quantitative Evidence Guide: Direct Comparative Performance of Manganese(2+) (CAS 16397-91-4) Against Analogs


Mn²⁺ Cofactor Specificity in Superoxide Dismutase (SOD): Quantitative Comparison with Fe²⁺

Mn²⁺ exhibits strict specificity as a cofactor for manganese superoxide dismutase (MnSOD). Direct substitution of the native Mn²⁺ cofactor with Fe²⁺ in E. coli MnSOD yields an iron-substituted enzyme that is catalytically inactive, demonstrating absolute metal selectivity [1]. The binding constant for Mn²⁺ to apo-MnSOD is 3.2 × 10⁸ M⁻¹, underscoring the high affinity and specificity of the enzyme for this cation [2].

Bioinorganic Chemistry Enzymology Oxidative Stress

Mn²⁺ Lewis Acidity: Comparative Impact on Oxygen Atom Transfer Reaction Kinetics

The Lewis acidity of Mn²⁺, while moderate among transition metals, is tunable in coordination complexes and directly correlates with reaction rates in oxygen atom transfer (OAT) reactions. In a study of [MnV(O)(μ-OR–Lewis Acid)] cores, the OAT reactivity with triphenylphosphine exhibited a systematic increase in reaction rate with increasing Lewis acidity of the associated Mⁿ⁺ ion [1]. A plot of log k₂ versus Lewis acidity (ΔE) followed a linear relationship, demonstrating that Mn²⁺, when incorporated into such a complex, provides a predictable and tunable kinetic profile distinct from other divalent metal ions [1].

Catalysis Coordination Chemistry Reaction Kinetics

Oxidation Stability: Mn²⁺ vs. Fe²⁺ in Aqueous Solution and Fenton Chemistry

The d⁵ electron configuration of Mn²⁺ confers significantly greater resistance to oxidation compared to Fe²⁺ (d⁶). While Fe²⁺ salts readily oxidize in solution to Fe³⁺, Mn²⁺ exhibits higher stability [1]. Quantitatively, the ability of Mn²⁺ to react with H₂O₂ to produce hydroxyl radicals (·OH) in a Fenton-like reaction is only approximately 5% that of Fe²⁺ under identical conditions [2]. Furthermore, in biological groundwater treatment, the bacterially mediated oxidation of Fe²⁺ is faster than that of Mn²⁺, with reaction half-lives of 0.9 min for Fe²⁺ compared to 3.98 min for Mn²⁺ [3].

Inorganic Chemistry Redox Chemistry Water Treatment

Mn²⁺ Photocatalytic CO₂ Reduction Activity in Bimetallic MOFs

In a systematic study of bimetallic metal-organic frameworks (MOFs) for photocatalytic CO₂ reduction, the introduction of a second Mᴵᴵ metal ion into the metal-cluster nodes of PCN-250-Fe₃ significantly enhanced catalytic activity [1]. All bimetallic PCN-250-Fe₂M (M = Mn, Zn, Ni, Co) variants outperformed the monometallic PCN-250-Fe₃ [1]. Notably, the Mn²⁺-containing variant, PCN-250-Fe₂Mn, demonstrated the highest photocatalytic activity among all tested compositions, achieving a CO production rate of 21.51 mmol h⁻¹ g⁻¹ under visible light irradiation, which was reported as the best performance for a MOF-based photocatalyst under comparable conditions at the time of publication [1].

Photocatalysis CO₂ Reduction Metal-Organic Frameworks

Mn²⁺-Dependent Enzyme Activation: Distinct Specificity in Nucleotidyl Transfer

Mn²⁺ and Mg²⁺ are both common divalent cofactors for phosphoryl transfer enzymes, but their effects on substrate specificity diverge significantly. In studies of CCA-adding enzymes, Mg²⁺ specifically promotes the synthesis of the correct CCA sequence, whereas Mn²⁺ preferentially accelerates the synthesis of the noncognate CCC and poly(C) sequences [1]. Similarly, with E. coli tRNA nucleotidyltransferase, Mn²⁺ is less efficient than Mg²⁺ for AMP incorporation and causes UMP to be incorporated in place of CMP [2].

Enzymology Molecular Biology Nucleotide Chemistry

Mn²⁺ in Aqueous Battery Electrochemistry: Unique MnO₂/Mn²⁺ Redox Behavior

The Mn²⁺/MnO₂ redox couple is central to the operation of high-capacity aqueous zinc-ion and other Mn-based batteries. This chemistry is unique to Mn; other divalent transition metal ions (e.g., Fe²⁺, Co²⁺, Ni²⁺) do not undergo a comparable reversible dissolution-deposition process under these conditions. The MnO₂/Mn²⁺ system features a two-electron-transfer deposition/dissolution chemistry, offering an ultrahigh theoretical capacity of 616 mAh g⁻¹ and a favorable redox potential of 1.23 V vs. the standard hydrogen electrode [1]. In practical Zn-MnO₂ batteries, the addition of Mn²⁺ to the electrolyte is critical; it can be continuously electro-oxidized at the cathode to form ε-MnO₂ when the charge voltage exceeds 1.7 V, leading to successive capacity increases over hundreds of cycles [2].

Electrochemistry Energy Storage Aqueous Batteries

Optimal Research and Industrial Application Scenarios for Manganese(2+) (CAS 16397-91-4)


Enzymology and Biochemistry: High-Purity Mn²⁺ for Mn-Specific Enzymes (e.g., MnSOD)

Essential for studies involving Mn-dependent enzymes. As demonstrated, Fe²⁺ substitution in MnSOD results in a catalytically inactive enzyme [1]. The high binding constant of 3.2 × 10⁸ M⁻¹ [2] mandates the use of high-purity Mn²⁺ salts to ensure accurate activity assays and structural studies. Trace Fe²⁺ contamination will not rescue function and may confound results.

Catalysis: Tunable Oxidation Catalyst with Predictable Kinetics

Ideal for designing coordination complexes where reaction rates need to be tuned via Lewis acidity. The linear relationship between log k₂ and the Lewis acidity of Mⁿ⁺ ions in [MnV(O)] cores [3] provides a rational basis for catalyst design, allowing Mn²⁺ to be selected for its specific kinetic profile in oxygen atom transfer reactions compared to more Lewis acidic ions.

Redox-Stable Aqueous Chemistry and Formulation

Preferred over Fe²⁺ for applications requiring a divalent cation that resists oxidation. The significantly lower Fenton reactivity of Mn²⁺ (approx. 5% that of Fe²⁺) [4] and its slower biological oxidation rate (half-life of 3.98 min vs. 0.9 min for Fe²⁺) [5] make it the cation of choice for stable aqueous formulations, long-term biological media, and processes where uncontrolled radical generation is detrimental.

Energy Storage: Aqueous Zn-MnO₂ Batteries and High-Capacity Cathodes

Mn²⁺ is an irreplaceable component in aqueous battery systems utilizing the high-capacity MnO₂/Mn²⁺ redox chemistry. Its ability to undergo a reversible two-electron dissolution-deposition process, yielding a theoretical capacity of 616 mAh g⁻¹ [6], is unique among common divalent transition metals. This makes high-purity Mn²⁺ salts critical for electrolyte formulation and research into next-generation, cost-effective energy storage.

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